molecular formula C3H7ClIN B1391216 3-Iodoazetidine hydrochloride CAS No. 1193386-43-4

3-Iodoazetidine hydrochloride

Cat. No.: B1391216
CAS No.: 1193386-43-4
M. Wt: 219.45 g/mol
InChI Key: XODKUVGRMBMMNI-UHFFFAOYSA-N
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Description

3-Iodoazetidine hydrochloride is an organic compound with the chemical formula C3H6ClIN. It is a heterocyclic compound containing a four-membered ring, which imparts unique properties making it valuable in various fields of research and industry.

Scientific Research Applications

3-Iodoazetidine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: It is used in the study of enzyme inhibitors and as a scaffold in drug design.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is utilized in the development of new materials, including polymers and catalysts.

Safety and Hazards

3-Iodoazetidine hydrochloride is classified as harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-Iodoazetidine hydrochloride are not mentioned in the search results, its use as a building block in various chemical reactions suggests potential for further exploration in the field of organic synthesis . Its role in the synthesis of highly functionalized heterocyclic compounds also indicates potential applications in the development of new pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoazetidine hydrochloride typically involves the iodination of azetidine. One common method includes the reaction of azetidine with iodine and hydrochloric acid under controlled conditions . Another approach involves the use of N-Boc-3-iodoazetidine as an intermediate, which can be deprotected to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodoazetidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is involved in Suzuki-Miyaura and Hiyama cross-coupling reactions to form 3-arylazetidines.

    Ring-Opening Reactions: Due to the ring strain, it can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Cross-Coupling: Palladium or copper catalysts are often used in the presence of boronic acids or silanes.

    Ring-Opening: Conditions typically involve strong nucleophiles or bases.

Major Products

    Substitution: Products include azetidine derivatives with various functional groups.

    Cross-Coupling: Products are typically 3-aryl or 3-alkyl azetidines.

    Ring-Opening: Products include linear amines or other open-chain compounds.

Mechanism of Action

The mechanism of action of 3-Iodoazetidine hydrochloride is largely dependent on its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The iodine atom can be readily substituted, enabling the formation of diverse derivatives . The compound’s reactivity is also influenced by the presence of the hydrochloride group, which can facilitate certain reactions by providing a source of chloride ions .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler analog without the iodine substituent.

    3-Bromoazetidine hydrochloride: Similar structure but with a bromine atom instead of iodine.

    N-Boc-3-iodoazetidine: A protected form used in synthesis.

Uniqueness

3-Iodoazetidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine substituent enhances its utility in cross-coupling reactions and other transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-iodoazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODKUVGRMBMMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673751
Record name 3-Iodoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193386-43-4
Record name 3-Iodoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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